molecular formula C20H17ClN2O3S B3988712 N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide

N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide

Cat. No. B3988712
M. Wt: 400.9 g/mol
InChI Key: VBUXCVIJHMMCMS-UHFFFAOYSA-N
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Description

N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the family of benzamides and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play important roles in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its potential as a tool for studying the mechanisms of inflammation and neurodegeneration. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research.

Scientific Research Applications

N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[1-(5-chloro-2-methoxyanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-16-10-9-14(21)12-15(16)22-19(18(24)17-8-5-11-27-17)23-20(25)13-6-3-2-4-7-13/h2-12,19,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXCVIJHMMCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 3
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 4
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 5
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide
Reactant of Route 6
N-[1-[(5-chloro-2-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide

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